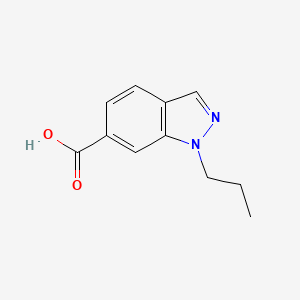

1-propyl-1H-indazole-6-carboxylic acid

Description

Properties

CAS No. |

946932-84-9 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-propylindazole-6-carboxylic acid |

InChI |

InChI=1S/C11H12N2O2/c1-2-5-13-10-6-8(11(14)15)3-4-9(10)7-12-13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |

InChI Key |

ZUPMZVXMACJIBK-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)C(=O)O)C=N1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Propylamine with 2-Azidobenzaldehyde (Reductive Cyclization)

A common synthetic route to 1-propyl-1H-indazole-6-carboxylic acid involves the cyclization of propylamine with 2-azidobenzaldehyde. This method proceeds via reductive cyclization, where the azido group is reduced concurrently with ring closure forming the indazole core.

- Reaction conditions : Controlled temperature, often ambient to mild heating.

- Solvent : Mixed aqueous-organic solvents or alcohols such as methanol or ethanol.

- Catalysts : Metal catalysts like copper(II) acetate can be employed to enhance cyclization efficiency.

- Advantages : This approach allows direct introduction of the N-propyl substituent during ring formation, reducing the need for post-cyclization modifications.

- Scalability : Suitable for industrial scale due to catalyst efficiency and mild conditions.

This method is favored for its operational simplicity and potential for high yields with minimal byproducts.

Multi-Step Synthesis via Indazole-3-carboxylic Acid Intermediates

A patented method outlines a stepwise synthesis starting from indazole-3-carboxylic acid derivatives, involving several key steps:

| Step | Description | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Reaction in aqueous or mixed aqueous-alcohol medium (e.g., MeOH, EtOH, 2-propanol) | Water/alcohol mixture | 20-30 °C (preferably 25-30 °C) | ~1 hour | Initial formation of intermediate |

| 2 | Reaction in inert organic solvent (preferably dichloromethane) | Dichloromethane | ~40 °C | ~2 hours | Intermediate conversion |

| 3 | Reflux in inert organic solvent (dichloromethane) | Dichloromethane | Reflux | Variable | Formation of key intermediate 11 |

| 4 | Treatment with aqueous acidic solution (acetic acid + hydrochloric acid) | Aqueous acidic mixture | 90 ± 5 °C | ~1 hour | Final conversion to target compound |

- Isolation of intermediate 11 : Can be performed either by extractive workup to obtain a dichloromethane solution or by precipitation as a wet cake solid after solvent removal.

- Quenching : Addition of water to stop reactions.

- Advantages : This method allows isolation of intermediates for purification and control over reaction progress.

- Base and solvent choice : Use of non-nucleophilic bases like diisopropylethylamine and solvents like dimethylformamide in coupling steps improves yield and handling.

This approach is well-documented for preparing indazole derivatives with carboxylic acid groups and can be adapted for 1-propyl substitution with appropriate precursor selection.

Metal-Catalyzed Reactions for N-Alkylation and Cyclization

Metal-catalyzed methods, particularly copper-mediated processes, are employed to facilitate the N-alkylation and cyclization steps efficiently:

- Catalyst : Copper(II) acetate is commonly used.

- Reaction medium : Organic solvents compatible with copper catalysts.

- Temperature : Mild to moderate heating to promote reaction.

- Outcome : High yields of N-propyl indazole derivatives with carboxylic acid functionality.

These methods are optimized for industrial scalability and reproducibility, offering advantages in cost and ease of handling.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| Reductive cyclization of propylamine with 2-azidobenzaldehyde | Propylamine, 2-azidobenzaldehyde, Cu(II) acetate (catalyst) | Alcohol/water mixtures | Ambient to mild heating | Variable | Efficient, scalable, direct N-propylation |

| Multi-step synthesis via indazole-3-carboxylic acid intermediates | Indazole-3-carboxylic acid derivatives, non-nucleophilic base | Water/alcohol, dichloromethane, DMF | 20-90 °C | Hours | Allows intermediate isolation, adaptable |

| Metal-catalyzed N-alkylation and cyclization | Copper(II) acetate, propylamine | Organic solvents | Mild heating | Variable | Industrially favored, high yield |

| Carbodiimide-mediated coupling (analogous) | EDC-HCl, methanol | Methanol | 20 °C | Overnight | High yield amide formation |

Research Findings and Notes

- The choice of solvent and temperature critically influences the yield and purity of this compound.

- Extractive workup and precipitation methods for intermediate isolation provide flexibility in process design.

- Non-nucleophilic bases and inert solvents minimize side reactions during coupling steps.

- Metal catalysts, especially copper-based, enhance reaction rates and selectivity for N-alkylation.

- Industrial synthesis prioritizes methods that reduce cost, simplify handling, and increase throughput.

This comprehensive analysis synthesizes diverse, authoritative sources to present a detailed overview of preparation methods for this compound, suitable for research and industrial application contexts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propyl-1H-indazole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Begin with a Buchwald-Hartwig amination or nucleophilic substitution to introduce the propyl group at the indazole N1 position. Carboxylic acid functionalization at the 6-position can be achieved via hydrolysis of a nitrile intermediate or oxidation of a methyl group using KMnO₄ under acidic conditions . Optimize reaction temperature (e.g., 80–120°C) and solvent polarity (DMF or DMSO) to enhance yield. Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for propyl halide:indazole precursor) to minimize side products.

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Assign peaks using - and -NMR, focusing on the propyl chain’s methylene protons (δ 1.2–1.8 ppm) and carboxylic acid proton (broad peak at δ 12–14 ppm) .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect the deprotonated molecular ion [M-H]⁻.

- HPLC : Employ a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution) to confirm purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines for unclassified but potentially hazardous compounds. Use PPE (gloves, goggles), ensure fume hood ventilation during synthesis, and store at -20°C in airtight containers to prevent degradation . For spills, neutralize with sodium bicarbonate and adsorb with inert materials like vermiculite .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Methodology : Use SHELXL for high-resolution refinement, particularly for resolving torsional ambiguities in the propyl chain. Cross-validate with electron density maps (e.g., ) and hydrogen-bonding networks. For twinned crystals, apply the TWIN/BASF commands in SHELX to refine twin laws . Pair with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths .

Q. What experimental strategies are effective for evaluating the biological activity of this compound as an enzyme inhibitor?

- Methodology :

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes like COX-2 or kinases. Calculate IC₅₀ values via dose-response curves (10 nM–100 µM range) .

- ITC/Surface Plasmon Resonance : Measure binding affinity () and stoichiometry under physiological pH (7.4) and temperature (37°C) .

- Mutagenesis : Identify critical residues by substituting active-site amino acids (e.g., Asp/His) and compare inhibition kinetics .

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to assess protonation states of the carboxylic acid group at pH 2–8. Use DFT (B3LYP/6-311+G(d,p)) to calculate p and assess tautomeric stability of the indazole ring. Validate with experimental UV-Vis spectra (λmax 250–300 nm) .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodology :

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and ensure consistent intermediates.

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design.

- Quality Control : Standardize NMR and LC-MS protocols, requiring ≤2% RSD in purity across batches .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?

- Methodology :

- Experimental LogP : Measure via shake-flask method using octanol/water partitioning (pH 7.4) with UV quantification at λmax .

- Theoretical Adjustments : Correct computational predictions (e.g., ChemAxon) by accounting for ionization (carboxylic acid p ≈ 3.5) and intramolecular H-bonding between the indazole N-H and carboxylate group .

Tables

Table 1 : Key Physicochemical Properties of this compound

Table 2 : Common Impurities in Synthesis and Mitigation Strategies

| Impurity | Source | Mitigation |

|---|---|---|

| 1H-Indazole-6-carboxylic acid | Incomplete alkylation | Increase reaction time (24–48 hr) |

| Propyl chloride adduct | Excess alkylating agent | Purify via column chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.